(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine (R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478568
InChI: InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H13BrFN
Molecular Weight: 246.12 g/mol

(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine

CAS No.:

Cat. No.: VC17478568

Molecular Formula: C10H13BrFN

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine -

Specification

Molecular Formula C10H13BrFN
Molecular Weight 246.12 g/mol
IUPAC Name (1R)-1-(3-bromo-5-fluorophenyl)butan-1-amine
Standard InChI InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
Standard InChI Key KUMNULKDYGOLHW-SNVBAGLBSA-N
Isomeric SMILES CCC[C@H](C1=CC(=CC(=C1)Br)F)N
Canonical SMILES CCCC(C1=CC(=CC(=C1)Br)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₂BrFN, with a molecular weight of 246.12 g/mol. Its structure consists of a butan-1-amine backbone bonded to a 3-bromo-5-fluorophenyl aromatic ring. The R-configuration at the chiral center distinguishes it from its S-enantiomer, which has been more extensively documented in literature.

Key Structural Features:

  • Halogen Substituents: Bromine (3-position) and fluorine (5-position) on the phenyl ring create electron-deficient regions, influencing reactivity and intermolecular interactions.

  • Chiral Center: The stereogenic carbon in the butan-1-amine chain dictates enantioselective binding in biological systems.

  • Flexible Alkyl Chain: The four-carbon chain enables conformational adaptability, critical for interacting with hydrophobic protein pockets.

Physicochemical Properties

PropertyValue/Description
Melting Point72–75°C (predicted)
Boiling Point290–295°C (estimated)
SolubilitySoluble in ethanol, DCM, DMSO; insoluble in water
LogP (Partition Coefficient)3.1 (indicative of moderate lipophilicity)

The bromine and fluorine atoms enhance lipid solubility, facilitating membrane permeability in biological assays.

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves a stereoselective amination strategy:

  • Starting Material: 3-Bromo-5-fluorobenzaldehyde.

  • Nucleophilic Addition: Reaction with butylmagnesium bromide forms a secondary alcohol.

  • Oxidation: Conversion to ketone using PCC (pyridinium chlorochromate).

  • Asymmetric Reductive Amination: Employing a chiral catalyst (e.g., Ru-BINAP) to yield the R-enantiomer with >90% enantiomeric excess.

Reaction Scheme:

3-Bromo-5-fluorobenzaldehydeGrignardC4H9MgBrAlcohol IntermediatePCCOxidationKetoneRu-BINAPReductiveAmination(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine\text{3-Bromo-5-fluorobenzaldehyde} \xrightarrow[\text{Grignard}]{C₄H₉MgBr} \text{Alcohol Intermediate} \xrightarrow[\text{PCC}]{Oxidation} \text{Ketone} \xrightarrow[\text{Ru-BINAP}]{Reductive Amination} \text{(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 3.12 (q, 1H, CH-NH₂), 1.65–1.20 (m, 6H, CH₂).

    • ¹³C NMR: 152.1 (C-F), 134.8 (C-Br), 49.3 (CH-NH₂).

Receptor(R)-Enantiomer Kᵢ (nM)(S)-Enantiomer Kᵢ (nM)
5-HT₂A320450
σ-185210

Antimicrobial Screening

Preliminary in vitro assays against Staphylococcus aureus show moderate inhibition (MIC = 64 µg/ml), suggesting potential for structural optimization.

Applications in Medicinal Chemistry

Intermediate for Antidepressant Development

The compound serves as a precursor in synthesizing dual σ-1/5-HT₂A ligands, a promising class for treatment-resistant depression.

Case Study:

  • Derivative: N-Acylation with cinnamoyl chloride produced a lead compound with IC₅₀ = 12 nM at σ-1 receptors and 45 nM at 5-HT₂A.

Radiopharmaceutical Labeling

The bromine atom allows isotopic substitution (e.g., ⁷⁶Br) for positron emission tomography (PET) tracers targeting neurological disorders.

Comparative Analysis with Structural Analogs

Positional Isomers

CompoundBioactivity Difference vs. Target
(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine30% lower σ-1 affinity
(R)-1-(2-Bromo-5-fluorophenyl)butan-1-amine2-fold higher 5-HT₂A binding

Enantiomeric Pair Comparison

Property(R)-Enantiomer(S)-Enantiomer
Metabolic Half-life (Rat)4.2 h3.1 h
Plasma Protein Binding89%78%

Future Research Directions

  • Enantioselective Toxicology: Investigate stereochemical influences on CYP450 metabolism.

  • Polypharmacology Optimization: Develop bifunctional analogs targeting σ-1/5-HT₂A/D3 receptors.

  • Crystallographic Studies: Resolve receptor-ligand co-crystals to guide rational design.

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